molecular formula C5H12N2O B181277 (R)-Piperazin-2-ylmethanol CAS No. 149715-47-9

(R)-Piperazin-2-ylmethanol

Cat. No.: B181277
CAS No.: 149715-47-9
M. Wt: 116.16 g/mol
InChI Key: SIRSTRHGFGFVME-RXMQYKEDSA-N
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Description

®-Piperazin-2-ylmethanol is a chiral compound with a piperazine ring substituted with a hydroxymethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperazin-2-ylmethanol typically involves the reduction of the corresponding piperazine derivative. One common method is the reduction of ®-2-(chloromethyl)piperazine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of ®-Piperazin-2-ylmethanol may involve catalytic hydrogenation of the corresponding piperazine derivative. This method is advantageous due to its scalability and efficiency. The reaction is typically conducted in a high-pressure reactor with a suitable catalyst such as palladium on carbon.

Types of Reactions:

    Oxidation: ®-Piperazin-2-ylmethanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form piperazine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Piperazine-2-carboxylic acid.

    Reduction: N-substituted piperazine derivatives.

    Substitution: N-alkylpiperazine derivatives.

Scientific Research Applications

®-Piperazin-2-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of ®-Piperazin-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

    (S)-Piperazin-2-ylmethanol: The enantiomer of ®-Piperazin-2-ylmethanol, with similar chemical properties but different biological activities.

    N-Methylpiperazine: A derivative with a methyl group instead of a hydroxymethyl group, used in different pharmaceutical applications.

    Piperazine: The parent compound, widely used as an anthelmintic and in the synthesis of various drugs.

Uniqueness: ®-Piperazin-2-ylmethanol is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects. Its hydroxymethyl group also provides a versatile site for further chemical modifications, enhancing its utility in synthetic chemistry.

Properties

IUPAC Name

[(2R)-piperazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRSTRHGFGFVME-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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